molecular formula C11H14OS B11946317 Tetrahydro-2-(phenylthio)-2H-pyran CAS No. 20965-36-0

Tetrahydro-2-(phenylthio)-2H-pyran

Katalognummer: B11946317
CAS-Nummer: 20965-36-0
Molekulargewicht: 194.30 g/mol
InChI-Schlüssel: LWSNXIJOBNOGDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetrahydro-2-(phenylthio)-2H-pyran is a heterocyclic compound that features a six-membered ring containing one oxygen atom and one sulfur atom attached to a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-2-(phenylthio)-2H-pyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a phenylthiol with a suitable dihydropyran derivative in the presence of an acid catalyst. The reaction conditions often require moderate temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: Tetrahydro-2-(phenylthio)-2H-pyran undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfur atom to a thiol group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Tetrahydro-2-(phenylthio)-2H-pyran has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of Tetrahydro-2-(phenylthio)-2H-pyran involves its interaction with specific molecular targets. The sulfur atom can form reversible covalent bonds with biological molecules, influencing various biochemical pathways. This compound may also interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

20965-36-0

Molekularformel

C11H14OS

Molekulargewicht

194.30 g/mol

IUPAC-Name

2-phenylsulfanyloxane

InChI

InChI=1S/C11H14OS/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11/h1-3,6-7,11H,4-5,8-9H2

InChI-Schlüssel

LWSNXIJOBNOGDX-UHFFFAOYSA-N

Kanonische SMILES

C1CCOC(C1)SC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.